

# A Technical Guide to the Spectroscopic Profile of Ethyl 2,3-Dicyanopropionate

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## Compound of Interest

Compound Name: *Ethyl 2,3-dicyanopropionate*

Cat. No.: B024328

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2,3-dicyanopropionate** (CAS No: 40497-11-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document presents available experimental data and supplements it with predicted spectroscopic values to offer a complete profile for this compound. Detailed methodologies for the key analytical techniques are also provided.

## Molecular Structure and Properties

- Molecular Formula: C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 152.15 g/mol [1][2][3]
- Appearance: Colorless to light brown or yellow oil[1][2][3]

## Spectroscopic Data Summary

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl 2,3-dicyanopropionate**.

### <sup>1</sup>H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data in chloroform-d (CDCl<sub>3</sub>) is presented

below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
1.35	Triplet (t)	3H	-CH <sub>2</sub> CH <sub>3</sub>
3.0	Doublet (d)	2H	-CH <sub>2</sub> CN
3.95	Triplet (t)	1H	-CH(CN)CH <sub>2</sub> -
4.3	Quartet (q)	2H	-OCH <sub>2</sub> CH <sub>3</sub>

#### <sup>13</sup>C NMR Data (Predicted)

Due to the lack of publicly available experimental data, the following <sup>13</sup>C NMR chemical shifts are predicted based on the molecular structure and established chemical shift ranges for the functional groups present.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Assignment
~14	-OCH <sub>2</sub> CH <sub>3</sub>
~25	-CH <sub>2</sub> CN
~40	-CH(CN)CH <sub>2</sub> -
~63	-OCH <sub>2</sub> CH <sub>3</sub>
~115	-CH <sub>2</sub> CN
~117	-CH(CN)CH <sub>2</sub> -
~165	C=O

No experimental IR spectrum for **ethyl 2,3-dicyanopropionate** is readily available in public databases. The predicted vibrational frequencies are based on the characteristic absorption bands for the functional groups within the molecule.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Vibrational Mode	Functional Group
~2980-2900	C-H stretch	Aliphatic (CH, CH <sub>2</sub> , CH <sub>3</sub> )
~2250	C≡N stretch	Nitrile
~1740	C=O stretch	Ester
~1250	C-O stretch	Ester

Mass spectrometry data indicates a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester containing nitrile groups.

Mass-to-Charge Ratio (m/z)	Interpretation
152	[M] <sup>+</sup> (Molecular Ion)
125	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
107	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
80	[M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> C] <sup>+</sup>
54	[M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> CCHCN] <sup>+</sup>

## Experimental Protocols

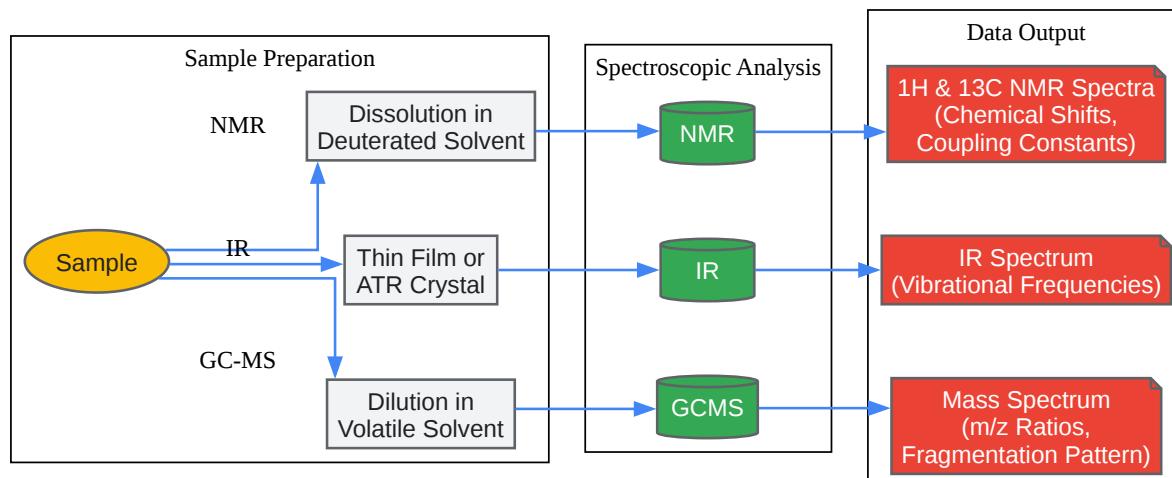
The following are detailed methodologies for the key spectroscopic techniques cited.

- Sample Preparation: Approximately 10-20 mg of **ethyl 2,3-dicyanopropionate** is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for analysis.

- <sup>1</sup>H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 10-12 ppm.
- <sup>13</sup>C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
- Sample Preparation: As **ethyl 2,3-dicyanopropionate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm<sup>-1</sup>.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
- Sample Preparation: A dilute solution of **ethyl 2,3-dicyanopropionate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The typical concentration is around 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used. The instrument mentioned in the literature is a JEOL JMS-DX303HF.

- Gas Chromatography (GC): A small volume of the prepared sample (e.g., 1  $\mu$ L) is injected into the GC. The injector temperature is set to ensure rapid vaporization of the sample. A capillary column (e.g., a nonpolar DB-5 or similar) is used to separate the components of the sample. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to elute the compound of interest. Helium is typically used as the carrier gas.
- Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) by the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum shows the relative abundance of the different fragment ions, which provides a molecular fingerprint that can be used to confirm the structure of the compound.

## Visualizations



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Caption: Workflow for the spectroscopic analysis of **ethyl 2,3-dicyanopropionate**.

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## References

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